molecular formula C22H22N4O5 B2919005 6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methoxy-2-(p-tolyl)pyridazin-3(2H)-one CAS No. 941879-46-5

6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methoxy-2-(p-tolyl)pyridazin-3(2H)-one

Cat. No. B2919005
CAS RN: 941879-46-5
M. Wt: 422.441
InChI Key: WPCUNCYIZMIMDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methoxy-2-(p-tolyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H22N4O5 and its molecular weight is 422.441. The purity is usually 95%.
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Scientific Research Applications

Antipsychotic Agents Development

Research on conformationally constrained butyrophenones, which share structural features with the specified compound, has shown potential in the development of antipsychotic agents. These compounds have been evaluated for their affinity for dopamine and serotonin receptors, indicating their potential as neuroleptic drugs. Studies have focused on in vitro assays for receptor affinity and in vivo assays for antipsychotic potential, providing insight into the structural requirements for activity against these targets (Raviña et al., 2000).

Anti-Influenza Agents

Alkaloids isolated from the mangrove-derived actinomycete Jishengella endophytica, similar in structural motifs to the compound , have shown activity against the influenza A virus subtype H1N1. These findings contribute to the search for new antiviral drugs, especially those with novel mechanisms of action against influenza (Wang et al., 2014).

Novel Synthetic Routes

Studies on the facile synthesis of novel fused pyridazinone skeletons from precursors similar to the compound of interest provide valuable insights into the development of new synthetic methodologies. These methods enable the creation of diverse heterocyclic compounds that could have applications in drug discovery and development (Koza et al., 2013).

Antitumor Activity

The synthesis of N-heterocycles derived from pyrazolyl-substituted 2(3H)-furanone, which shares structural similarities with the given compound, has shown significant antitumor activity against various carcinoma cell lines. This research highlights the potential of such compounds in the development of new anticancer agents (Abou-Elmagd et al., 2016).

Vasorelaxant and Antiplatelet Activities

Research into new pyridazinone derivatives, originating from alkyl furans similar to the target compound, has identified compounds with vasorelaxant and antiplatelet activities. These findings could lead to the development of new therapeutic agents for cardiovascular diseases (Costas et al., 2010).

properties

IUPAC Name

6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5/c1-15-5-7-16(8-6-15)26-19(27)14-18(30-2)20(23-26)22(29)25-11-9-24(10-12-25)21(28)17-4-3-13-31-17/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCUNCYIZMIMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methoxy-2-(p-tolyl)pyridazin-3(2H)-one

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